molecular formula C11H8N6O2 B1605526 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 65973-73-1

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1605526
CAS No.: 65973-73-1
M. Wt: 256.22 g/mol
InChI Key: NFVAFEQWWNNKLX-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a nitrophenyl group in the structure enhances its reactivity and biological activity.

Biochemical Analysis

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidines can interact with various enzymes and proteins . For instance, some pyrazolo[3,4-d]pyrimidines have been reported to be active on the sigma-1 receptor (σ1R), a protein involved in the regulation of various cellular processes .

Cellular Effects

Some pyrazolo[3,4-d]pyrimidines have shown to exert effects on various types of cells . For example, a derivative of pyrazolo[3,4-d]pyrimidine was found to have in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .

Molecular Mechanism

Some pyrazolo[3,4-d]pyrimidines have been reported to exert their effects at the molecular level . For instance, some pyrazolo[3,4-d]pyrimidines have been found to be active on the sigma-1 receptor (σ1R), suggesting that they may exert their effects through binding interactions with this receptor .

Temporal Effects in Laboratory Settings

It is known that the effects of some pyrazolo[3,4-d]pyrimidines can change over time .

Dosage Effects in Animal Models

Some pyrazolo[3,4-d]pyrimidines have been reported to exhibit potent antinociceptive properties in several pain models in mice .

Metabolic Pathways

It is known that pyrimidine derivatives play a significant role in various metabolic pathways .

Transport and Distribution

Some pyrazolo[3,4-d]pyrimidines have been reported to be transported across the envelope through the same transport mechanism utilized by native purines .

Subcellular Localization

It is known that some pyrazolo[3,4-d]pyrimidines can interact with various subcellular structures .

Preparation Methods

The synthesis of 1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the Biginelli condensation reaction. This method uses aromatic aldehydes, guanidine, and pyrazalone derivatives as starting materials. The reaction is carried out under conventional heating with concentrated hydrochloric acid as a catalyst . The yields of the target compounds range from 46% to 82%, and the products are characterized using spectral and elemental analysis .

Chemical Reactions Analysis

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Comparison with Similar Compounds

1-(4-Nitrophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-(4-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2/c12-10-9-5-15-16(11(9)14-6-13-10)7-1-3-8(4-2-7)17(18)19/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAFEQWWNNKLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984456
Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65973-73-1
Record name 65973-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40984456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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